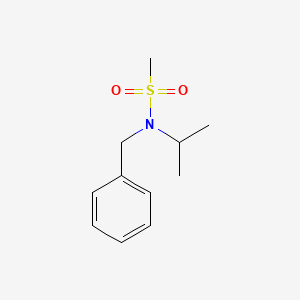

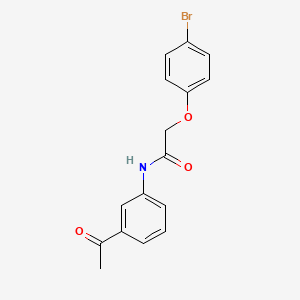

![molecular formula C15H16N4OS B5567225 2-(benzylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5567225.png)

2-(benzylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[1,2,4]Triazolo[1,5-a]pyrimidine is an important heterocyclic scaffold known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB 2 cannabinoid agonists, feticide, and adenosine antagonists .

Synthesis Analysis

There are several methods for synthesizing [1,2,4]triazolo[1,5-a]pyrimidine derivatives. One common approach is the oxidative cyclization of N-(2-pyridyl)amidines . Another method involves the use of 2-aminopyridines and nitriles as starting compounds .

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives can vary greatly depending on the substituents attached to the scaffold. The presence of different functional groups can significantly influence the compound’s properties and biological activity .

Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidine derivatives can also vary widely depending on the specific compound and conditions. For example, some derivatives can undergo reactions such as cyclization, substitution, and oxidation .

Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives can vary widely depending on their specific structure. Factors such as solubility, stability, and reactivity can be influenced by the presence of different substituents .

Applications De Recherche Scientifique

Antimicrobial and Antitumor Applications

Studies have shown that derivatives of 2-(benzylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one exhibit promising antimicrobial activity. For instance, a series of thiazolopyrimidine derivatives were prepared with potential antimicrobial and antitumor properties, although the compounds demonstrated more pronounced antimicrobial activity than antitumor effects (Said et al., 2004). Additionally, some novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized, showing antimicrobial activity upon testing (El-Agrody et al., 2001).

Cardiovascular Applications

In the field of cardiovascular research, 2-(alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines have been identified as potent inhibitors of cyclic AMP phosphodiesterase, indicating potential as new cardiovascular agents. Notably, a specific derivative was found to significantly increase cardiac output in animal models without raising heart rates, suggesting its utility in treating cardiovascular conditions (Novinson et al., 1982).

Herbicidal Activity

Research into the herbicidal properties of related compounds has yielded positive results, with some derivatives demonstrating effective herbicidal activity against certain plant species. This suggests potential applications in agriculture for the management of weeds and unwanted vegetation (Yang Guangfu et al., 2010).

Synthesis and Chemical Characterization

The synthesis and chemical characterization of these compounds are crucial for understanding their potential applications. Innovative methods have been developed for the synthesis of [1,2,4]-triazolo[1,5-a]pyrimidine derivatives, which are key to exploring their biological activities and potential therapeutic uses (Salgado et al., 2011). These studies contribute significantly to the body of knowledge regarding the applications and functionalities of 2-(benzylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one derivatives.

Mécanisme D'action

Propriétés

IUPAC Name |

2-benzylsulfanyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4OS/c1-2-6-12-9-13(20)19-14(16-12)17-15(18-19)21-10-11-7-4-3-5-8-11/h3-5,7-9H,2,6,10H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDZDZGLDCCMGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N2C(=N1)N=C(N2)SCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylsulfanyl)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

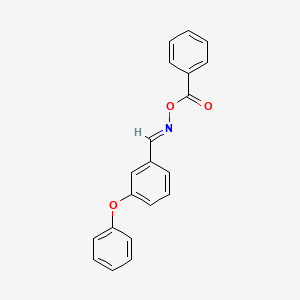

![3-[(diallylamino)methyl]-6-methoxy-2-methyl-4-quinolinol](/img/structure/B5567158.png)

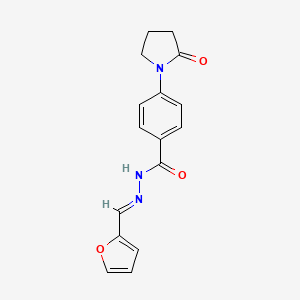

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5567162.png)

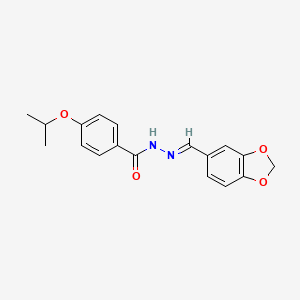

![3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5567165.png)

![methyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5567169.png)

![1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5567176.png)

![1-[(3-cyclohexyl-5-isoxazolyl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5567183.png)

![8-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567206.png)

![2-isopropyl-5-methylphenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5567220.png)

![N-[2-(3,4-dimethoxyphenyl)-1-({2-[(1,2-dimethyl-1H-indol-3-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5567238.png)